2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group attached to an acetamide backbone and a substituted phenyl ring. The phenyl ring is modified with a methoxy group at the para position and a 2-oxopyrrolidin-1-yl moiety at the meta position. This compound is structurally analogous to inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis . Its design integrates pharmacophores common in enzyme inhibitors, such as aromatic substituents and hydrogen-bonding motifs, which enhance target binding and selectivity .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-17-9-6-14(11-16(17)22-10-2-3-19(22)24)21-18(23)12-26-15-7-4-13(20)5-8-15/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHXSNNALLKWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product . The reaction conditions often involve temperatures ranging from 0°C to the reflux temperature of the reaction materials.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Preliminary studies suggest that this compound may interact with specific molecular targets involved in various biological processes. The presence of the pyrrolidinone ring indicates potential applications in enzyme inhibition and receptor modulation, which are crucial for therapeutic interventions.
Applications in Medicinal Chemistry
- Drug Development : The compound's structural features make it a promising candidate for developing new therapeutic agents targeting diseases such as cancer or neurological disorders.
- Enzyme Inhibition : Its ability to inhibit specific enzymes could lead to the development of drugs aimed at treating metabolic disorders or cancers.
- Receptor Interaction : The compound may serve as an antagonist or agonist for certain receptors, influencing various physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide:
- Enzyme Inhibition Studies : Research has shown that compounds with similar structures can effectively inhibit enzymes involved in cancer progression.
- Receptor Binding Affinity : Studies have indicated that modifications in the methoxy and chlorophenoxy groups enhance receptor binding affinity, leading to improved therapeutic efficacy.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are critical for drug development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the pyrrolidine, phenyl, or acetamide moieties:
- N-(4-(4-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (7): Contains a bromobenzylidene hydrazine group instead of the 4-chlorophenoxy moiety, enhancing π-π stacking interactions .
- N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (30): Incorporates a piperidine ring, improving solubility and metabolic stability .
- 2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Replaces the pyrrolidinone with a coumarin ring, altering UV absorption properties .
- Compound 4s (2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide) : Features a trifluoromethylphenyl group, increasing lipophilicity and membrane permeability .
Physical and Chemical Properties
The 4-chlorophenoxy group increases hydrophobicity compared to coumarin-based analogs . The 2-oxopyrrolidin-1-yl moiety may improve crystallinity, as seen in related structures refined via SHELXL .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide , often referred to by its IUPAC name, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.81 g/mol. The structure includes several functional groups that contribute to its biological activity, including a chlorophenoxy group and a pyrrolidinyl moiety.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Inhibition of Osteoclastogenesis : A study highlighted that derivatives similar to this compound, such as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated strong inhibitory effects on osteoclastogenesis. This was evidenced by altered mRNA expressions of osteoclast-specific marker genes and suppression of bone resorption activity in vitro .
- Anticancer Activity : Preliminary investigations have suggested potential anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The compound's structural features may enhance its interaction with specific cellular targets involved in cancer progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound and its derivatives:
Biological Activity Summary
The biological activity of This compound can be summarized as follows:
- Osteoclast Inhibition : Effective in suppressing osteoclast formation and activity.
- Anticancer Potential : Demonstrates cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Mechanistic Pathways : Involves modulation of gene expression related to bone metabolism and cancer cell proliferation.
Q & A
Q. Table 1: SAR of Selected Derivatives
| Substituent Modification | Biological Activity (IC50) | Target |
|---|---|---|
| 4-Chloro → 4-Fluoro | 12 µM (COX-2 inhibition) | Anti-inflammatory |
| Pyrrolidinone → Piperidinone | 28 µM (Antimicrobial) | E. coli |
Advanced: How are contradictions in biological activity data resolved across studies?
Answer:
- Assay Standardization: Reproduce studies under identical conditions (e.g., cell line: HT-29 vs. HCT-116 for anticancer activity) .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain discrepancies (e.g., hydroxylated derivatives enhancing potency) .
- Structural Validation: Reconfirm compound identity via X-ray crystallography to rule out polymorphic effects .
Basic: What preliminary biological assays are recommended for pharmacological profiling?
Answer:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 < 10 µM indicating potential .
- Enzyme Inhibition: COX-2/PGE2 ELISA to assess anti-inflammatory potential .
- Antimicrobial Screening: Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Advanced: What in vitro models assess metabolic stability and degradation pathways?
Answer:
- Liver Microsomes: Incubate with human/rat microsomes and NADPH cofactor; monitor degradation via LC-MS (t1/2 > 60 mins suggests stability) .
- CYP450 Inhibition: Fluorescent assays using CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced: How is computational modeling applied to predict target interactions?
Answer:
- Molecular Docking: AutoDock Vina to simulate binding to kinase domains (e.g., EGFR) with binding energy ≤ -8.0 kcal/mol indicating strong affinity .
- ADMET Prediction: SwissADME to forecast bioavailability (%ABS > 60%) and blood-brain barrier penetration (BBB score < 0.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
